molecular formula C8H15N B1296547 2,2,4-Trimethylpentanenitrile CAS No. 69462-10-8

2,2,4-Trimethylpentanenitrile

Cat. No.: B1296547
CAS No.: 69462-10-8
M. Wt: 125.21 g/mol
InChI Key: FSKRSJMYNXGUBM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile derivative of 2,2,4-trimethylpentane, characterized by the presence of a cyano group (-CN) attached to the carbon chain. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form this compound. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic dehydration of 2,2,4-trimethylpentan-1-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitrile group in this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: 2,2,4-Trimethylpentanoic acid.

    Reduction: 2,2,4-Trimethylpentan-1-amine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

2,2,4-Trimethylpentanenitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and their metabolic pathways.

    Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.

    Industry: Employed in the production of biofuels and biochemicals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then participate in various biochemical processes. Additionally, the compound’s structure allows it to act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: A hydrocarbon isomer of octane, used as a reference fuel in octane rating.

    2,2,4-Trimethylpentan-1-ol: An alcohol derivative, used in organic synthesis.

    2,2,4-Trimethylpentan-1-amine: An amine derivative, used in the production of nitriles and other chemicals.

Uniqueness: 2,2,4-Trimethylpentanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and applications compared to its hydrocarbon, alcohol, and amine counterparts. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

2,2,4-trimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)5-8(3,4)6-9/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKRSJMYNXGUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338518
Record name 2,2,4-Trimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69462-10-8
Record name 2,2,4-Trimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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